molecular formula C9H14O2 B14642092 2(5H)-Furanone, 4-butyl-5-methyl- CAS No. 54145-08-3

2(5H)-Furanone, 4-butyl-5-methyl-

Cat. No.: B14642092
CAS No.: 54145-08-3
M. Wt: 154.21 g/mol
InChI Key: NPHGQBFFGSQNDE-UHFFFAOYSA-N
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Description

2(5H)-Furanone, 4-butyl-5-methyl- is an organic compound with the molecular formula C9H14O2 It belongs to the class of furanones, which are known for their diverse biological activities and applications in various fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(5H)-Furanone, 4-butyl-5-methyl- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 4-butyl-5-methyl-2(5H)-furanone with suitable reagents can lead to the formation of the desired compound. The reaction conditions typically involve the use of solvents like ethanol or methanol and catalysts such as sulfuric acid or sodium hydroxide.

Industrial Production Methods

In industrial settings, the production of 2(5H)-Furanone, 4-butyl-5-methyl- can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and yields higher purity products. The use of advanced purification techniques such as distillation and crystallization ensures the isolation of the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2(5H)-Furanone, 4-butyl-5-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the furanone ring into a dihydrofuranone or tetrahydrofuranone using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions where the butyl or methyl groups are replaced by other functional groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Dihydrofuranone or tetrahydrofuranone.

    Substitution: Halogenated furanones or alkylated derivatives.

Scientific Research Applications

2(5H)-Furanone, 4-butyl-5-methyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development due to its bioactive properties.

    Industry: Utilized in the production of fragrances and flavoring agents due to its unique aroma.

Mechanism of Action

The mechanism of action of 2(5H)-Furanone, 4-butyl-5-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.

Comparison with Similar Compounds

Similar Compounds

  • 2(5H)-Furanone, 4-butyl-5-ethyl-
  • 2(5H)-Furanone, 4-butyl-5-propyl-
  • 2(5H)-Furanone, 4-butyl-5-isopropyl-

Uniqueness

2(5H)-Furanone, 4-butyl-5-methyl- stands out due to its specific substituents, which confer unique chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity patterns and biological activities, making it a valuable subject of study in various research fields.

Properties

CAS No.

54145-08-3

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

3-butyl-2-methyl-2H-furan-5-one

InChI

InChI=1S/C9H14O2/c1-3-4-5-8-6-9(10)11-7(8)2/h6-7H,3-5H2,1-2H3

InChI Key

NPHGQBFFGSQNDE-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=O)OC1C

Origin of Product

United States

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